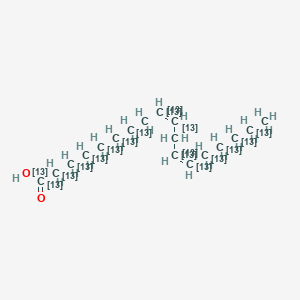

(9Z,12Z)-9,12-octadecadienoic-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18 acid

Overview

Description

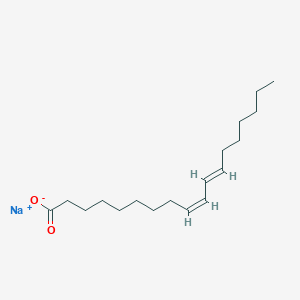

“(9Z,12Z)-9,12-octadecadienoic-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18 acid” is also known as Linoleic acid . It is a polyunsaturated omega-6 fatty acid . The molecular formula is C18H32O2 and the molecular weight is 280.4455 .

Synthesis Analysis

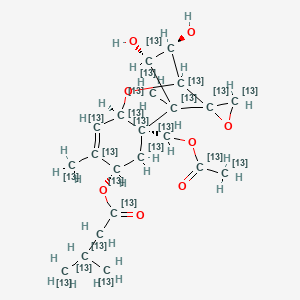

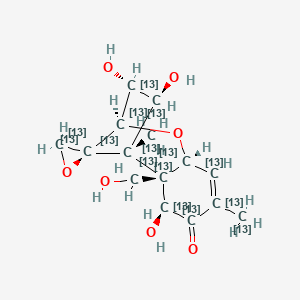

The synthesis of this compound has been studied in various contexts. For instance, it was isolated from Eichhornia crassipes using chromatographic techniques and identified using 1D and 2D NMR spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 280.4455 and a molecular formula of C18H32O2 . The compound is also known to have a density of 1.0±0.1 g/cm3 .Scientific Research Applications

Lipidomics and Metabolomics

Linoleic Acid-13C18 is widely used in lipidomics and metabolomics research. By incorporating this labeled fatty acid into biological samples, scientists can track its metabolism, distribution, and interactions within cellular lipid pools. This information helps unravel lipid-related pathways and contributes to our understanding of lipid metabolism in health and disease .

Cardiovascular Disease Research

α-Linolenic acid, one of the components of Linoleic Acid-13C18, is an omega-3 fatty acid. It has garnered attention in metabolic research due to its potential impact on cardiovascular health. Studies explore its effects on inflammation, lipid profiles, and atherosclerosis. Researchers use labeled linoleic acid to investigate these mechanisms and assess dietary interventions .

Skin Health and Beauty Products

Linoleic acid, both in its natural form and as Linoleic Acid-13C18, has applications in the beauty product industry. It is known for its potential benefits for skin health. As an essential omega-6 polyunsaturated fatty acid, it contributes to maintaining the skin barrier function, hydration, and overall skin health. Researchers study its effects on skin aging, wound healing, and dermatological conditions .

Inflammation and Immune Response

Linoleic acid plays a role in modulating inflammation and immune responses. By using labeled Linoleic Acid-13C18, researchers can trace its incorporation into immune cell membranes and study its impact on cytokine production, immune cell function, and inflammatory pathways. Understanding these processes contributes to therapeutic strategies for immune-related disorders .

Cancer Research

Linoleic acid metabolism is associated with cancer development and progression. Researchers investigate its role in tumor growth, angiogenesis, and metastasis. Linoleic Acid-13C18 allows for stable isotope tracing experiments to explore how cancer cells utilize fatty acids for energy, signaling, and membrane synthesis. These insights inform potential therapeutic targets .

Nutritional Studies and Dietary Interventions

Studying labeled linoleic acid provides valuable information about dietary intake and metabolism. Researchers use Linoleic Acid-13C18 as an internal standard to quantify natural linoleic acid levels in various foods. This aids in nutritional assessments, understanding dietary patterns, and evaluating the impact of dietary interventions on lipid profiles .

Safety and Hazards

According to the safety data sheet, this substance does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC . It is advised to wash with plenty of soap and water in case of skin contact, and to rinse mouth with water (only if the person is conscious) in case of ingestion .

Future Directions

Mechanism of Action

Target of Action

Linoleic acid-13C18, also known as (9Z,12Z)-9,12-octadecadienoic-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18 acid, is a part of membrane phospholipids . It functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis . It primarily targets red blood cells and hemoglobin .

Mode of Action

Linoleic acid-13C18 interacts with its targets by inducing damage via an oxidative mechanism . This interaction results in changes to the structural integrity of the red blood cells and hemoglobin .

Biochemical Pathways

The primary biochemical pathway affected by linoleic acid-13C18 is the linoleic acid metabolic pathway . This pathway involves the conversion of linoleic acid into longer-chain polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . The downstream effects of this pathway include the modulation of the expression of a number of genes, including those involved with fatty acid metabolism and inflammation .

Pharmacokinetics

A study suggests that a single bolus of 45 mg u-13c18:2n-6 can be used to study the oxidation of 13c18:2n-6 . Due to the low tracer-to-tracee ratios (TTRs) for C20:4n-6, a higher dose is recommended for studying the conversion of 13C18:2n-6 into longer-chain PUFAs .

Result of Action

The primary molecular and cellular effects of linoleic acid-13C18’s action include damage to red blood cells and hemoglobin via an oxidative mechanism . This damage can potentially affect the oxygen-carrying capacity of the blood, leading to physiological changes.

properties

IUPAC Name |

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-AZEGGMGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linoleic acid-13C18 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)

![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)

![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)

![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)

![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)

![N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B3025795.png)

![3-(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B3025804.png)